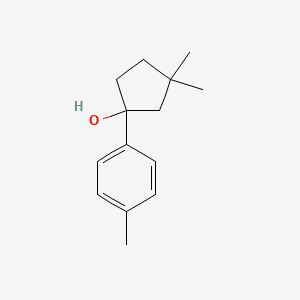

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL

Description

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C14H20O/c1-11-4-6-12(7-5-11)14(15)9-8-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3 |

InChI Key |

KQZPCAUWHGJFFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(C2)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Cyclopentanol Core Construction via Cyclization Reactions

One of the most efficient approaches to prepare cyclopentanol derivatives involves [3+2] cyclization reactions of carbene complexes with ketone enolates, as described in literature for related cyclopentane derivatives. This method allows the formation of the cyclopentane ring with substitution at defined positions:

- α,β-Disubstituted (alkenyl)(methoxy)carbene complexes react with methyl ketone lithium enolates under controlled conditions.

- The reaction proceeds via a formal [3+2] cyclization, yielding cyclopentane derivatives with hydroxyl groups at the 1-position.

- Diastereoselectivity can be controlled by solvent choice and reaction conditions, allowing stereochemical control of the cyclopentanol product.

This method is adaptable to substrates bearing aromatic substituents such as 4-methylphenyl groups, enabling the synthesis of 3,3-dimethyl-1-(4-methylphenyl)cyclopentan-1-ol analogs.

Grignard Reaction Route Using 4-Methylacetophenone

A classical synthetic route involves the use of 4-methylacetophenone as a starting material:

- Preparation of a Grignard reagent from a suitable halide precursor.

- Addition of the Grignard reagent to 4-methylacetophenone to form an intermediate tertiary alcohol.

- Subsequent cyclization steps to form the cyclopentanol ring.

- Hydrolysis and purification yield the target this compound.

This method requires careful control of temperature and pH to optimize yield and purity, as the intermediate compounds can be sensitive to reaction conditions.

Multi-Step Synthesis Involving Aromatic Aldehydes and Ketones

Another approach involves multi-step reactions starting from aromatic aldehydes or ketones:

- Initial formation of an intermediate by condensation or addition reactions.

- Use of specific catalysts such as Lewis acids (e.g., AlCl3·6H2O) to promote cyclization and protection of hydroxyl groups.

- Oxidation or reduction steps to install the hydroxyl group at the desired position.

- Final deprotection and purification steps to isolate the cyclopentanol compound.

This approach has been demonstrated in related systems where hydroxylated cyclopentane derivatives were obtained with high yields and purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| [3+2] Cyclization of carbene complexes with ketone enolates | α,β-Disubstituted carbene complexes, methyl ketone lithium enolates | Solvent control, lithium enolates | [3+2] Cyclization | High stereoselectivity, efficient ring formation | Requires specialized carbene complexes |

| Grignard Addition to 4-methylacetophenone | 4-Methylacetophenone, Grignard reagent precursors | Magnesium, ethyl orthoformate, acid/base for hydrolysis | Grignard addition and cyclization | Well-established, scalable | Sensitive to reaction conditions, multi-step |

| Multi-step synthesis from aromatic aldehydes/ketones | Aromatic aldehydes/ketones, protecting groups | Lewis acids (AlCl3·6H2O), oxidants/reductants | Condensation, cyclization, oxidation | Versatile, adaptable to derivatives | Longer synthetic sequence, catalyst handling |

In-Depth Research Findings

Stereochemical Control : The [3+2] cyclization approach allows for solvent-controlled diastereoselectivity, which is crucial for obtaining the desired stereoisomer of this compound.

Catalyst Use : Lewis acid catalysts such as aluminum chloride hexahydrate facilitate the cyclization and protection steps in multi-step syntheses, improving yields and selectivity.

Yield Optimization : Reaction parameters such as temperature, solvent, and reagent stoichiometry critically influence the yield and purity of the final product. For example, the Grignard route requires careful pH control during hydrolysis to prevent side reactions.

Purification : Silica gel column chromatography using hexane/ethyl acetate mixtures is commonly employed to purify the final cyclopentanol product, ensuring removal of side products and unreacted materials.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3,3-dimethyl-1-(4-methylphenyl)cyclopentanone.

Reduction: Formation of 3,3-dimethyl-1-(4-methylphenyl)cyclopentane.

Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is utilized in various scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

1-Methylcyclopentanol (CAS: 1462-03-9)

- Structure: Simpler cyclopentanol with a single methyl group at the 1-position.

- Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol) vs. C₁₃H₁₈O (estimated MW: 190.28 g/mol for the target compound).

- Key Differences: The absence of the 4-methylphenyl group in 1-methylcyclopentanol reduces lipophilicity (logP: ~1.5 vs. ~3.5 estimated for the target). Lower steric hindrance may enhance reactivity in nucleophilic substitutions compared to the target compound .

| Property | 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL | 1-Methylcyclopentanol |

|---|---|---|

| Molecular Weight | ~190.28 | 100.16 |

| logP (Estimated) | ~3.5 | ~1.5 |

| Key Substituents | 3,3-Dimethyl, 4-methylphenyl | 1-Methyl |

Substituted Aromatic Cyclic Alcohols

5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine Derivatives

- Structure : Heterocyclic systems with oxazole-pyrimidine cores and 4-methylphenyl groups.

- The target’s cyclopentane ring lacks conjugation, reducing electronic delocalization and UV absorption relative to aromatic heterocycles .

Dimethyl-Substituted Fragrance Compounds

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

- Applications : Used in fragrances under IFRA standards due to its woody-amber odor profile.

- Key Differences: The cyclopentenyl group and unsaturated chain in this compound enable conjugation, altering volatility and odor strength compared to the fully saturated cyclopentane in the target. The target’s 4-methylphenyl group may introduce musk-like notes but could increase photostability risks due to aromatic ring absorption .

Research Findings and Functional Implications

Solubility and Reactivity: The sulfonate groups in ’s dye improve water solubility, whereas the target compound’s 4-methylphenyl group enhances organic-phase compatibility. Steric hindrance from 3,3-dimethyl groups in the target may slow esterification or oxidation reactions compared to less hindered analogs like 1-methylcyclopentanol .

Biological Interactions :

- The aromatic ring in the target compound could improve membrane permeability in drug delivery systems, whereas heterocyclic derivatives () may prioritize target-specific binding .

Biological Activity

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is a cyclopentanol derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring substituted with a 4-methylphenyl group and two methyl groups at the 3-position, contributing to its lipophilicity and potential for bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Neuropharmacological Effects : Potential modulation of neurotransmitter systems has been suggested.

Antiproliferative Activity

A notable study assessed the antiproliferative effects of this compound on several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.2 | Induction of apoptosis |

| Hs 578T | 12.5 | Cell cycle arrest |

| PC3 | 18.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant antiproliferative activity against breast and prostate cancer cell lines.

Enzyme Inhibition Studies

Further investigations have focused on the enzyme inhibitory properties of this compound. In particular, it has been tested against various enzymes relevant to metabolic disorders.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (nM) | Type of Inhibition |

|---|---|---|

| Human CDK2 | 45 | Competitive |

| Aldose Reductase | 120 | Non-competitive |

| Human Aromatase | 200 | Mixed |

These findings suggest that this compound may have therapeutic potential in conditions like diabetes and hormone-dependent cancers through its enzyme inhibitory actions.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study: Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behaviors, administration of this compound resulted in:

- Reduction in Anxiety Scores : Behavioral tests indicated a significant decrease in anxiety-like behaviors compared to control groups.

- Altered Neurotransmitter Levels : Analysis revealed increased serotonin levels in brain regions associated with mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.